molecular formula C7H3N3O4 B189459 3,5-Dinitrobenzonitrile CAS No. 4110-35-4

3,5-Dinitrobenzonitrile

Cat. No. B189459
CAS RN: 4110-35-4
M. Wt: 193.12 g/mol
InChI Key: SSDNULNTQAUNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitrobenzonitrile is a chemical compound with the formula C7H3N3O4 . It is a light yellow powder and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 3,5-Dinitrobenzonitrile involves the addition of diphosgene to a cold, stirred solution of 3,5-dinitrobenzamide in trimethyl phosphate . The reaction mixture is then slowly heated to ensure completion of the reaction .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitrobenzonitrile consists of seven carbon atoms, three hydrogen atoms, three nitrogen atoms, and four oxygen atoms . The molecular weight is 193.1164 .


Chemical Reactions Analysis

The reaction of 3,5-Dinitrobenzonitrile in a methanolic solution containing a low sodium-methoxide concentration has been studied . The final product has been found to be methoxy (3,5-dinitrophenyl)methanimine, which is produced by a catalytic reaction .


Physical And Chemical Properties Analysis

3,5-Dinitrobenzonitrile is a light yellow powder . It has a molecular weight of 193.1164 . The melting point is 126-130 °C .

Scientific Research Applications

  • Reaction with Sodium Methoxide : Abe (1983) investigated the reaction of 3,5-dinitrobenzonitrile with sodium methoxide in methanol, leading to the formation of methoxy(3,5-dinitrophenyl)methanimine. This study detailed the reaction mechanism and discussed the rate and thermodynamic stabilities of Meisenheimer complexes in this system (Abe, 1983).

  • Supramolecular Assembly : Pedireddi et al. (2003) described the co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile, forming an additive assembly with significant implications in supramolecular chemistry (Pedireddi et al., 2003).

  • Formation of Meisenheimer-type σ-complexes : Foreman and Foster (1969) showed through nuclear magnetic resonance spectroscopy that 3,5-dinitrobenzonitrile forms Meisenheimer-type σ-complexes with various nucleophiles in solution, indicating its reactivity and potential for further chemical transformations (Foreman & Foster, 1969).

  • Synthesis and Characterization : Jia Si-yuan (2009) conducted a study on the synthesis of 3,5-dinitrobenzonitrile from benzoic acid, providing insights into its preparation, yield, and structural confirmation (Jia Si-yuan, 2009).

  • Reactions with OH- in Water : Bacaloglu et al. (1992) examined the reactions of OH- with 3,5-dinitrobenzonitrile in water, leading to the formation of different Meisenheimer complexes and the eventual production of 3,5-dinitribenzamide (Bacaloglu et al., 1992).

  • Radiosensitizers Binding to Lipids : Raleigh et al. (1981) explored how 3,5-dinitrobenzonitrile, as a radiosensitizer, reacts with lipids in the presence of specific enzymes, forming a stable free radical. This study has implications for the understanding of radiosensitization mechanisms (Raleigh et al., 1981).

  • Antiradiation Agents : Fernandez et al. (1986) evaluated benzonitriles, particularly 3,5-dinitrobenzonitrile, as potential antiradiation agents in mice, highlighting its radioprotective activity (Fernandez et al., 1986).

  • Host–Guest Complexes : Arora and Pedireddi (2004) reported on host–guest type complexes of 3,5-dinitrobenzonitrile with various molecules, contributing to our understanding of supramolecular architectures (Arora & Pedireddi, 2004).

  • Charge-Transfer Complexes : Hosomi et al. (2000) studied the formation of charge-transfer complexes involving 3,5-dinitrobenzonitrile, contributing to our knowledge of molecular interactions in organic materials (Hosomi et al., 2000).

  • Electron Exchange Reactions : Telo and Shohoji (1994) explored the effects of substituents on the intramolecular electron exchange reaction in radical anions of 1,3-dinitrobenzenes, including 3,5-dinitrobenzonitrile, enhancing our understanding of electron transfer processes (Telo & Shohoji, 1994).

Safety And Hazards

3,5-Dinitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

3,5-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDNULNTQAUNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194050
Record name Benzonitrile, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrobenzonitrile

CAS RN

4110-35-4
Record name 3,5-Dinitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4110-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dinitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Dinitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Dinitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Dinitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Dinitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3,5-Dinitrobenzonitrile

Citations

For This Compound
263
Citations
M Barzaghi, C Oliva, M Simonetta - The Journal of Physical …, 1980 - ACS Publications
Analysis of the ESR spectra of 3, 5-dinitrobenzonitrile-sodium inTHF containingsodium tetraphenylborate indicates the formation of triple ions, which are the intermediates of an …
Number of citations: 12 pubs.acs.org
J Kavalek, I Kolb, V Macháček… - … of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
Kinetics have been studied of the reaction of cyanide ion with l-carbmethoxy-and-l-cyano--3, 5-dinitrobenzene in methanol-dimethyl sulphoxide medium. Addition of cyanide ion to the 4-…
Number of citations: 3 cccc.uochb.cas.cz
EJ Fendler, JH Fendler, NL Arthur… - The Journal of Organic …, 1972 - ACS Publications
Addition of methanolic methoxide ions to 3, 5-dinitrobenzonitrile (3) results in the immediate development of an absorption (Xm „x 490 nm), assigned to the methoxyl complex of 3 (4), …
Number of citations: 37 pubs.acs.org
T Abe - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
The reaction of 3,5-dinitrobenzonitrile in a methanolic solution containing a low sodium-methoxide concentration has been reinvestigated. The final product has been found to be …
Number of citations: 5 www.journal.csj.jp
H Hosomi, S Ohba, Y Ito - Acta Crystallographica Section C: Crystal …, 2000 - scripts.iucr.org
In the two title compounds, N-methylcarbazole–3,5-dinitrobenzonitrile (1/1), C13H11N·C7H3N3O4, (I), and N-ethylcarbazole–3,5-dinitrobenzonitrile (1/1), C14H13N·C7H3N3O4, (II), the …
Number of citations: 3 scripts.iucr.org
KK Arora, VR Pedireddi - Tetrahedron, 2004 - Elsevier
Host–guest type complexes of 3,5-dinitrobenzonitrile, , with some hydrocarbons like benzene, naphthalene, p-xylene, o-xylene, and aza donor molecules (acridine, phenazine and …
Number of citations: 19 www.sciencedirect.com
KK Arora, J PrakashaReddy, VR Pedireddi - Tetrahedron, 2005 - Elsevier
Synthesis and characterization of molecular assemblies of pyridine adducts, , and , of 3,5-dinitrobenzoic acid, , 3,5-dinitrobenzamide, and 3,5-dinitrobenzonitrile, , respectively, have …
Number of citations: 26 www.sciencedirect.com
A Ashfaq, V Machaček, V Štěrba - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
Kinetics of formation and decomposition have been studied of the Meisenheimer complexes formed by reaction of cyclohexanone anion with piperidide, methyl ester and nitrile of 3, 5-…
Number of citations: 4 cccc.uochb.cas.cz
VR Pedireddi, J PrakashaReddy, KK Arora - Tetrahedron letters, 2003 - Elsevier
Co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile forms an additive assembly, in which simple addition of the hydrogen bonded networks that exist in the native …
Number of citations: 22 www.sciencedirect.com
B Cottyn, A Starosotnikov, D Vichard… - Organic & …, 2009 - pubs.rsc.org
The interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile (5a) with methoxide ion has been kinetically investigated in methanol and a 20:80 (v/v) MeOH-Me2SO mixture. In methanol, …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.